Product packaging for 1-(4-Bromophenyl)-3-(3-hydroxypropyl)urea(Cat. No.:)

1-(4-Bromophenyl)-3-(3-hydroxypropyl)urea

Cat. No.: B14913917
M. Wt: 273.13 g/mol
InChI Key: ZPDALKHBWLZXJA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

This product, 1-(4-Bromophenyl)-3-(3-hydroxypropyl)urea, is a high-purity chemical compound supplied for Research Use Only (RUO). It is strictly intended for use in controlled laboratory settings by qualified researchers and is not approved for use in diagnostics, therapeutics, or any human or veterinary applications . As a urea derivative featuring both a 4-bromophenyl group and a 3-hydroxypropyl chain, this compound presents a unique molecular scaffold. Such structures are of significant interest in various scientific research fields. Potential research applications may include serving as a key intermediate or building block in synthetic organic chemistry, facilitating the development of novel chemical entities. In pharmaceutical research, it could be investigated as a potential pharmacophore or a modifier in the design of enzyme inhibitors or receptor ligands. The specific physicochemical properties imparted by its functional groups may also make it a candidate for materials science applications. Researchers can be assured of our commitment to quality. Each batch is rigorously controlled to ensure high purity and consistency. For specific storage and handling information, please refer to the associated Safety Data Sheet (SDS). We encourage researchers to contact us for detailed specifications and to discuss how this compound can be integrated into their specific research workflows.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C10H13BrN2O2 B14913917 1-(4-Bromophenyl)-3-(3-hydroxypropyl)urea

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C10H13BrN2O2

Molecular Weight

273.13 g/mol

IUPAC Name

1-(4-bromophenyl)-3-(3-hydroxypropyl)urea

InChI

InChI=1S/C10H13BrN2O2/c11-8-2-4-9(5-3-8)13-10(15)12-6-1-7-14/h2-5,14H,1,6-7H2,(H2,12,13,15)

InChI Key

ZPDALKHBWLZXJA-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1NC(=O)NCCCO)Br

Origin of Product

United States

Synthetic Methodologies and Route Optimization for 1 4 Bromophenyl 3 3 Hydroxypropyl Urea

Synthesis of Key Precursors

The construction of 1-(4-Bromophenyl)-3-(3-hydroxypropyl)urea is predicated on the availability of two primary building blocks: a 4-bromoaniline (B143363) derivative and a synthon for the 3-hydroxypropyl urea (B33335) moiety.

Preparative Routes to 4-Bromoaniline Derivatives

4-Bromoaniline is a commercially available compound that serves as a fundamental precursor in the synthesis of numerous organic molecules, including pharmaceuticals and agrochemicals. Its synthesis is a classic example of electrophilic aromatic substitution, though achieving high selectivity for the para-position can be challenging due to the formation of di- and tri-brominated byproducts.

One of the most common laboratory and industrial methods involves the bromination of aniline. To control the reaction and favor mono-substitution at the para position, the highly activating amino group is typically protected first, most often through acetylation to form acetanilide. The less activating acetamido group directs the incoming electrophile (bromine) primarily to the para position. The reaction is followed by the hydrolysis of the amide to yield 4-bromoaniline.

Another method involves the direct amination of bromobenzene. For instance, 1-bromo-4-nitrobenzene (B128438) can be reduced to 4-bromoaniline using reagents like hydrazine (B178648) hydrate (B1144303) in the presence of an iron oxide catalyst, reportedly achieving high yields. Protecting the amino group with a tert-butyldimethylsilyl (TBS) group has also been explored as a strategy under mild conditions.

Table 1: Comparison of Synthetic Routes to 4-Bromoaniline
MethodStarting MaterialKey ReagentsTypical ConditionsAdvantages/Disadvantages
Bromination of Protected AnilineAniline (via Acetanilide)Acetic anhydride, Bromine, NaOH or HCl (for hydrolysis)Protection, followed by bromination in acetic acid, then hydrolysis.Good para-selectivity; multi-step process.
Reduction of 1-bromo-4-nitrobenzene1-bromo-4-nitrobenzeneHydrazine hydrate, Iron(III) oxide catalystReflux in ethanol (B145695) at 85 °C.High reported yield (100%); requires specific catalyst.
Direct Bromination of AnilineAnilineElemental BromineVarious solventsPoor selectivity, often leads to multiple brominations.

Synthesis of 3-Hydroxypropyl Isocyanate or Functional Equivalents

The synthesis of 3-hydroxypropyl isocyanate is complicated by the presence of the hydroxyl group, which can react with the isocyanate moiety. Therefore, synthetic strategies typically employ a functional equivalent, most commonly 3-amino-1-propanol. This amine provides the necessary carbon backbone and the hydroxyl group, and it is reacted in a subsequent step to form the urea. 3-amino-1-propanol is a readily available commercial reagent.

Alternatively, a protected form of 3-amino-1-propanol could be used to generate an isocyanate, followed by a deprotection step. However, the more direct approach of using 3-amino-1-propanol in the urea formation step is generally more atom-economical and efficient.

Elucidation of Urea Formation Reaction Pathways

The formation of the urea bond between 4-bromoaniline and the 3-hydroxypropyl moiety is the critical step in the synthesis of the target compound. Various methods exist, ranging from traditional condensation reactions to more modern, environmentally conscious approaches.

Direct Condensation Strategies and Reaction Conditions

The most conventional method for synthesizing unsymmetrical ureas involves the reaction of an amine with an isocyanate. In this case, 4-bromoaniline would be reacted with a suitable isocyanate precursor. A plausible route involves the in-situ generation of an isocyanate from 3-amino-1-propanol, or more directly, the reaction of 4-bromoaniline with a reagent that delivers the 3-hydroxypropylamine carbamoyl (B1232498) group.

A classic laboratory method that avoids handling isocyanates directly is the reaction of an amine with a cyanate (B1221674) salt in an acidic medium. For example, p-bromophenylurea can be synthesized by treating a solution of p-bromoaniline in aqueous acetic acid with sodium cyanate. This methodology could be adapted by reacting 4-bromoaniline and 3-amino-1-propanol together with a carbonyl source.

Other direct condensation agents include phosgene (B1210022) or its safer liquid equivalent, triphosgene (B27547). These reagents react with one amine (e.g., 4-bromoaniline) to form a carbamoyl chloride or isocyanate intermediate, which then reacts with the second amine (3-amino-1-propanol) to yield the final urea. Carbonyldiimidazole (CDI) is another effective, though more expensive, coupling agent that proceeds through a similar activated intermediate.

Phosgene-Free and Environmentally Benign Synthetic Approaches

Growing concerns over the toxicity of phosgene and the hazardous nature of isocyanates have spurred the development of greener synthetic routes to ureas. Carbon dioxide (CO2), as an abundant, non-toxic, and renewable C1 feedstock, is a highly attractive alternative to phosgene.

One prominent phosgene-free strategy involves the reaction of amines with CO2 to form a carbamic acid intermediate. This intermediate can then be dehydrated to generate an isocyanate in situ, which is subsequently trapped by another amine. This dehydration can be achieved using various reagents, including Mitsunobu reagents or activated sulfonium (B1226848) reagents. The reaction is often catalyzed by a strong, non-nucleophilic base such as 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU).

Another environmentally benign approach is the transamidation of urea itself with amines. By heating an amine with urea, ammonia (B1221849) is displaced, and a new substituted urea is formed. This reaction can proceed via the thermal decomposition of urea into isocyanic acid (HNCO), which then reacts with the amine. This method avoids toxic reagents but may require elevated temperatures and an excess of urea to drive the reaction to completion.

Table 2: Comparison of Urea Formation Methodologies
MethodCarbonyl SourceKey FeaturesEnvironmental Considerations
Isocyanate AdditionIsocyanateHigh yield, often fast and clean reaction.Isocyanates are often toxic and moisture-sensitive.
Phosgene/TriphosgenePhosgeneVersatile and effective for a wide range of amines.Phosgene is extremely toxic; generates stoichiometric waste.
CO2-Based SynthesisCarbon Dioxide (CO2)Uses a non-toxic, renewable C1 source; in-situ isocyanate generation.Requires catalysts and/or dehydrating agents; can require pressure.
Transamidation with UreaUreaAvoids toxic reagents; urea is inexpensive and safe.Often requires high temperatures and excess urea; ammonia is a byproduct.

Catalytic and Stoichiometric Considerations in Urea Bond Formation

The efficiency of urea synthesis is often dependent on the use of catalysts. In CO2-based methodologies, a base is typically required to facilitate the formation of the carbamic acid salt from the amine and CO2. DBU is a common choice for this purpose. The subsequent dehydration of this intermediate to an isocyanate is the key step that often requires a stoichiometric activating agent.

For methods involving the direct carbonylation of amines with carbon monoxide (CO), various transition metal catalysts based on palladium, rhodium, or iron have been explored, though these reactions can require high pressures and temperatures. Iron complexes have also been shown to be effective precatalysts for the hydroamination of isocyanates, which is the final step in many urea syntheses.

In catalyst-free systems, such as the reaction of primary aliphatic amines with CO2 or the nucleophilic addition of amines to potassium isocyanate in water, reaction conditions must be carefully optimized. For instance, the direct reaction of amines with CO2 can yield ureas without any catalyst or organic solvent, but the yield is sensitive to temperature, pressure, and reaction time. Similarly, the transamidation reaction with urea is typically performed without a catalyst, but stoichiometry is a key consideration, with a large excess of urea often required to achieve high conversion of the amine.

Advanced Purification and Isolation Techniques for the Target Compound

Specific advanced purification and isolation techniques documented for this compound are not found in current literature. However, for analogous substituted urea compounds, a variety of methods are employed which would likely be applicable.

For compounds of similar polarity and structure, purification is often achieved through recrystallization from appropriate solvents. The choice of solvent is critical and would be determined empirically to maximize the yield of high-purity crystals. Common solvents for recrystallizing urea derivatives include ethanol, methanol, or mixtures of solvents like ethanol/water. orgsyn.org

Another powerful technique for purification is column chromatography. For a polar molecule like this compound, normal-phase silica (B1680970) gel chromatography could be effective. chemicalbook.com The selection of the mobile phase, typically a mixture of a non-polar solvent (like hexane (B92381) or heptane) and a more polar solvent (like ethyl acetate (B1210297) or methanol), would be optimized to achieve the best separation of the target compound from any impurities.

Hypothetical Purification Parameters for N-Aryl-N'-hydroxyalkylureas:

Technique Stationary Phase Typical Mobile Phase / Solvent System Key Considerations
Recrystallization Not Applicable Ethanol, Methanol, Ethyl Acetate, Water mixtures Solvent selection is crucial for yield and purity. Cooling rate can affect crystal size.
Column Chromatography Silica Gel Hexane/Ethyl Acetate gradient, Dichloromethane/Methanol gradient Optimization of solvent gradient is needed to separate impurities. Loading capacity is a key parameter.
Preparative HPLC C18 (Reverse-Phase) Acetonitrile/Water or Methanol/Water with additives (e.g., formic acid) Offers higher resolution for difficult separations. Throughput is lower than column chromatography.

Process Development and Scale-Up Considerations for Laboratory Synthesis

Detailed process development and scale-up studies for this compound have not been published. The transition from a laboratory-scale synthesis to a larger, industrial-scale process involves addressing several key challenges.

For substituted ureas, industrial synthesis often employs methods that are efficient and cost-effective but may involve hazardous materials. For example, the use of phosgene or its derivatives to create isocyanate intermediates is common but requires stringent safety protocols due to the high toxicity of these reagents. tandfonline.comgoogle.com Modern, greener approaches aim to avoid such hazardous materials, for instance, by using isocyanate surrogates or catalytic methods. tandfonline.com

When scaling up the synthesis, the following factors would need to be considered:

Reaction Kinetics and Thermodynamics: Understanding the reaction rates and heat flow (exothermic or endothermic nature of the reaction) is critical for safe and efficient operation on a larger scale. Proper temperature control is essential. google.com

Mixing and Mass Transfer: Ensuring efficient mixing becomes more challenging in larger reactors. Poor mixing can lead to localized "hot spots" or concentration gradients, resulting in side reactions and lower yields.

Work-up and Product Isolation: Filtration and drying processes that are simple on a lab scale can become bottlenecks in a large-scale process. The choice of equipment for these steps is a key consideration.

Solvent Selection and Recovery: The choice of solvents must consider not only the reaction chemistry but also factors like cost, safety (flammability), environmental impact, and the ease of recovery and recycling.

Purity Profile and Regulatory Compliance: For any application, the purity of the final compound must meet specifications. The scale-up process must be designed to consistently produce material of the required purity.

Advanced Spectroscopic and Spectrometric Characterization for Definitive Structural Elucidation of 1 4 Bromophenyl 3 3 Hydroxypropyl Urea

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the precise structure of organic molecules in solution. Through the analysis of ¹H and ¹³C NMR spectra, along with two-dimensional correlation experiments, a complete and unambiguous assignment of all atoms and their connectivity within 1-(4-Bromophenyl)-3-(3-hydroxypropyl)urea can be achieved.

Proton (¹H) NMR Spectroscopic Analysis and Chemical Shift Interpretation

The ¹H NMR spectrum of this compound is expected to exhibit distinct signals corresponding to the aromatic protons of the 4-bromophenyl group and the aliphatic protons of the 3-hydroxypropyl chain, as well as exchangeable protons from the urea (B33335) and hydroxyl functionalities.

The 4-bromophenyl group will present a characteristic AA'BB' spin system, appearing as two doublets in the aromatic region of the spectrum. The protons ortho to the bromine atom (H-2' and H-6') are chemically equivalent, as are the protons meta to the bromine (H-3' and H-5'). Due to the electron-withdrawing nature of the bromine atom and the urea linkage, these aromatic protons are deshielded and resonate at a lower field.

The 3-hydroxypropyl chain gives rise to three distinct signals. The methylene (B1212753) group adjacent to the urea nitrogen (H-1) is expected to appear as a triplet, deshielded by the adjacent nitrogen atom. The central methylene group (H-2) will present as a quintet, being coupled to the protons on both C-1 and C-3. The terminal methylene group (H-3), attached to the hydroxyl group, will also be a triplet. The protons of the N-H groups of the urea and the O-H group of the propyl chain are expected to appear as broad singlets, and their chemical shifts can be concentration and solvent dependent.

Proton AssignmentPredicted Chemical Shift (δ, ppm)Predicted MultiplicityPredicted Coupling Constant (J, Hz)
H-2', H-6'7.30 - 7.50Doublet8.0 - 9.0
H-3', H-5'7.20 - 7.40Doublet8.0 - 9.0
N'H8.50 - 9.50Broad Singlet-
NH6.00 - 7.00Broad Singlet-
H-13.20 - 3.40Triplet6.0 - 7.0
H-21.70 - 1.90Quintet6.0 - 7.0
H-33.60 - 3.80Triplet6.0 - 7.0
OH2.00 - 4.00Broad Singlet-

Carbon-13 (¹³C) NMR Spectroscopic Analysis and Multiplicity Determination

The ¹³C NMR spectrum provides information on the carbon skeleton of the molecule. For this compound, six distinct carbon signals are anticipated. The carbonyl carbon of the urea group is characteristically found at a low field. In the aromatic region, four signals are expected for the 4-bromophenyl ring due to symmetry. The carbon atom attached to the bromine (C-4') will be significantly influenced by the halogen's electronic effects. The aliphatic region will show three signals corresponding to the three carbon atoms of the 3-hydroxypropyl chain. Techniques such as Distortionless Enhancement by Polarization Transfer (DEPT) can be used to differentiate between CH, CH₂, and CH₃ groups.

Carbon AssignmentPredicted Chemical Shift (δ, ppm)Multiplicity (DEPT)
C=O155.0 - 158.0C
C-1'138.0 - 140.0C
C-2', C-6'119.0 - 121.0CH
C-3', C-5'131.0 - 133.0CH
C-4'112.0 - 114.0C
C-138.0 - 42.0CH₂
C-230.0 - 34.0CH₂
C-358.0 - 62.0CH₂

Application of Two-Dimensional NMR Techniques (COSY, HSQC, HMBC, NOESY) for Connectivity and Stereochemistry

Two-dimensional (2D) NMR experiments are instrumental in confirming the structural assignments made from 1D spectra.

COSY (Correlation Spectroscopy): This experiment would reveal the proton-proton coupling networks. For instance, correlations would be observed between H-1 and H-2, and between H-2 and H-3 of the propyl chain, confirming their adjacent relationship.

HSQC (Heteronuclear Single Quantum Coherence): This spectrum correlates directly bonded protons and carbons. It would definitively link the proton signals of the propyl chain (H-1, H-2, H-3) to their corresponding carbon signals (C-1, C-2, C-3) and the aromatic protons to their respective carbons.

HMBC (Heteronuclear Multiple Bond Correlation): This technique shows correlations between protons and carbons that are two or three bonds apart. Key correlations would be expected from the N'H proton to the carbonyl carbon (C=O) and the aromatic carbon C-1'. Similarly, the NH proton should show a correlation to the carbonyl carbon and C-1 of the propyl chain.

NOESY (Nuclear Overhauser Effect Spectroscopy): While not critical for the primary structure elucidation of this flexible molecule, NOESY could provide insights into the preferred solution-state conformation by revealing through-space proximities between protons.

Vibrational Spectroscopy: Infrared (IR) and Raman Spectroscopic Analysis for Functional Group Identification and Conformational Insights

Vibrational spectroscopy, including both Infrared (IR) and Raman techniques, is a powerful tool for identifying the functional groups present in a molecule.

The IR spectrum of this compound is expected to show characteristic absorption bands. A strong absorption band for the C=O stretching of the urea group is anticipated around 1630-1680 cm⁻¹. The N-H stretching vibrations of the urea moiety would appear as a broad band in the region of 3200-3400 cm⁻¹. The O-H stretching of the terminal hydroxyl group is also expected in this region, likely overlapping with the N-H signals. C-H stretching vibrations of the aromatic ring and the aliphatic chain will be observed around 2850-3100 cm⁻¹. The C-N stretching of the urea and the C-O stretching of the alcohol will also produce characteristic bands in the fingerprint region (below 1500 cm⁻¹).

Raman spectroscopy, being complementary to IR, would be particularly useful for observing the symmetric vibrations and the C-Br stretching, which often gives a strong Raman signal but a weak IR absorption.

Functional GroupPredicted IR Frequency (cm⁻¹)Predicted Raman Frequency (cm⁻¹)Vibrational Mode
O-H (alcohol)3200-3400 (broad)3200-3400 (weak)Stretching
N-H (urea)3200-3400 (broad)3200-3400 (moderate)Stretching
C-H (aromatic)3000-31003000-3100 (strong)Stretching
C-H (aliphatic)2850-29602850-2960 (strong)Stretching
C=O (urea)1630-1680 (strong)1630-1680 (moderate)Stretching
C=C (aromatic)1450-16001450-1600 (strong)Stretching
N-H (urea)1550-16201550-1620 (weak)Bending
C-O (alcohol)1000-12601000-1260 (weak)Stretching
C-Br500-600500-600 (strong)Stretching

Mass Spectrometry (MS) for Accurate Molecular Weight Determination and Fragmentation Pattern Elucidation

Mass spectrometry is a vital technique for determining the molecular weight of a compound and gaining structural information through the analysis of its fragmentation patterns.

High-Resolution Mass Spectrometry (HRMS) for Elemental Composition

High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of the mass-to-charge ratio (m/z) of the molecular ion, allowing for the determination of the elemental composition. For this compound (C₁₀H₁₃BrN₂O₂), the expected exact mass can be calculated. The presence of bromine, with its two isotopes ⁷⁹Br and ⁸¹Br in nearly equal abundance, will result in a characteristic isotopic pattern for the molecular ion peak ([M]⁺) and bromine-containing fragment ions, with two peaks of almost equal intensity separated by two mass units.

IonCalculated Exact Mass (⁷⁹Br)Calculated Exact Mass (⁸¹Br)
[M]⁺272.0164274.0143
[M+H]⁺273.0242275.0221
[M+Na]⁺295.0061297.0040

The fragmentation pattern in the mass spectrum would likely involve cleavage of the propyl chain and the urea linkage. Common fragmentation pathways could include the loss of the hydroxypropyl group, cleavage of the C-N bonds of the urea, and loss of water from the molecular ion.

Tandem Mass Spectrometry (MS/MS) for Structural Fragmentation Analysis

Tandem mass spectrometry (MS/MS) is a powerful technique for elucidating the structure of molecules by analyzing the fragmentation patterns of a selected precursor ion. While specific experimental MS/MS data for this compound is not widely published, the fragmentation behavior can be predicted based on the known fragmentation of similar N,N'-substituted urea derivatives. nih.gov

In a typical ESI-MS/MS experiment in positive ionization mode, the [M+H]⁺ ion of the target compound would be selected and subjected to collision-induced dissociation (CID). The fragmentation of phenylurea compounds is known to be highly characteristic. nih.gov A key fragmentation pathway involves the cleavage of the C-N bond of the urea group, leading to the elimination of an isocyanate moiety. nih.gov

For this compound, two primary fragmentation routes are anticipated. The first would involve the cleavage of the bond between the carbonyl carbon and the nitrogen atom attached to the bromophenyl group. This would likely result in the formation of a protonated 4-bromoaniline (B143363) ion and the neutral loss of 3-hydroxypropyl isocyanate. A second significant fragmentation pathway would be the cleavage of the C-N bond on the other side of the carbonyl group, leading to the formation of a protonated 3-hydroxypropylamine ion and the neutral loss of 4-bromophenyl isocyanate. The relative abundance of these fragment ions would provide valuable information about the lability of the respective C-N bonds.

Further fragmentation of the primary product ions could also occur, providing additional structural confirmation. For instance, the protonated 4-bromoaniline could potentially lose ammonia (B1221849). The study of these distinct fragmentation patterns is crucial for the structural confirmation of the synthesized molecule and for differentiating it from potential isomers. nih.gov

Precursor Ion Predicted Fragment Ion (m/z) Predicted Neutral Loss Plausible Structure of Fragment Ion
[M+H]⁺Varies3-hydroxypropyl isocyanateProtonated 4-bromoaniline
[M+H]⁺Varies4-bromophenyl isocyanateProtonated 3-aminopropan-1-ol

This table is predictive and based on fragmentation patterns of similar compounds.

X-ray Crystallography for Absolute Solid-State Structure Determination and Conformational Analysis

X-ray crystallography provides unambiguous proof of a molecule's three-dimensional structure in the solid state. While a crystal structure for this compound is not publicly available, analysis of closely related compounds such as N-(4-bromophenyl)urea and 1-(4-bromophenyl)-3-cycloheptylurea allows for a detailed prediction of its solid-state characteristics. researchgate.netnih.gov

The crystal packing of urea derivatives is typically dominated by a network of intermolecular hydrogen bonds. researchgate.netresearchgate.net For this compound, the urea moiety provides two N-H groups that act as hydrogen bond donors and a carbonyl oxygen that is a strong hydrogen bond acceptor. nih.gov Additionally, the terminal hydroxyl group of the 3-hydroxypropyl chain introduces another hydrogen bond donor (O-H) and acceptor (the oxygen atom itself).

It is highly probable that the crystal structure would feature self-assembled chains or tapes of molecules connected via N-H···O hydrogen bonds, a common arrangement for this class of compounds. researchgate.net The carbonyl oxygen of the urea is likely to act as a bifurcated or even trifurcated acceptor for N-H protons from neighboring molecules. nih.gov Furthermore, the hydroxyl group can participate in forming additional hydrogen bonds, either with the urea moiety of an adjacent molecule or with the hydroxyl group of another, leading to a more complex three-dimensional network.

Interaction Type Potential Donor Potential Acceptor Significance in Crystal Packing
Hydrogen BondingN-H (urea), O-H (hydroxyl)C=O (urea), O-H (hydroxyl)Primary driving force for self-assembly
Halogen BondingC-BrC=O, N (urea), O-HPotential secondary directional interaction
van der Waals ForcesPhenyl ring, alkyl chainPhenyl ring, alkyl chainGeneral contribution to packing efficiency

The conformation of this compound in the crystalline state will be dictated by the minimization of steric hindrance and the optimization of intermolecular interactions. The urea moiety itself is expected to be essentially planar. nih.gov

A key conformational feature is the dihedral angle between the plane of the phenyl ring and the plane of the urea group. In the related N-(4-bromophenyl)urea, this angle is reported to be 47.8(1)°. nih.gov A similar significant twist is expected in the title compound to alleviate steric strain between the ortho protons of the phenyl ring and the substituents on the nitrogen atom.

The 3-hydroxypropyl chain offers additional conformational flexibility due to rotation around the C-C and C-N single bonds. The specific torsional angles adopted in the crystal will be those that allow for the most favorable hydrogen bonding network. It is likely that the propyl chain will adopt a staggered conformation to minimize intramolecular steric clashes. The orientation of the terminal hydroxyl group will be crucial in establishing the intermolecular hydrogen bonding pattern.

Torsional Angle Description Expected Value/Range Influencing Factors
C(aryl)-C(aryl)-N-C(carbonyl)Twist of the phenyl ring relative to the urea plane~45-55°Steric hindrance, crystal packing forces
C(carbonyl)-N-C-C (propyl)Orientation of the propyl chainLikely staggered (anti or gauche)Intramolecular steric effects, intermolecular H-bonding
N-C-C-C (propyl)Conformation of the propyl backboneLikely staggered (anti or gauche)Intramolecular steric effects
C-C-C-O (propyl)Orientation of the terminal hydroxyl groupDependent on H-bonding networkOptimization of intermolecular interactions

Computational and Theoretical Investigations of 1 4 Bromophenyl 3 3 Hydroxypropyl Urea

Quantum Chemical Calculations (Density Functional Theory, DFT) for Electronic Structure and Reactivity Profiling

Density Functional Theory (DFT) serves as a powerful tool to elucidate the electronic properties and reactivity of 1-(4-Bromophenyl)-3-(3-hydroxypropyl)urea. These calculations offer a fundamental understanding of the molecule's behavior at the quantum level.

The Frontier Molecular Orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are crucial in determining the chemical reactivity and kinetic stability of a molecule. For this compound, the HOMO is primarily localized on the electron-rich 4-bromophenyl ring, indicating its role as the primary electron donor in chemical reactions. Conversely, the LUMO is distributed across the urea (B33335) moiety, suggesting this region is the most likely site for accepting electrons.

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO energy gap, is a key indicator of a molecule's stability. A larger energy gap implies higher stability and lower chemical reactivity. Hypothetical DFT calculations for this compound suggest a significant energy gap, pointing towards a relatively stable molecular structure.

Table 1: Hypothetical Frontier Molecular Orbital Energies and Energy Gap of this compound

ParameterEnergy (eV)
HOMO Energy-6.85
LUMO Energy-1.23
Energy Gap (ΔE) 5.62

Note: The data in this table is illustrative and based on typical values for similar compounds.

The Electrostatic Potential Surface (EPS) map provides a visual representation of the charge distribution within the this compound molecule. In the EPS map, regions of negative electrostatic potential, typically colored red, are associated with electron-rich areas and are prone to electrophilic attack. For this molecule, such regions are concentrated around the oxygen and nitrogen atoms of the urea group and the bromine atom.

Conversely, areas with positive electrostatic potential, shown in blue, are electron-deficient and susceptible to nucleophilic attack. These are primarily located around the hydrogen atoms of the urea and hydroxyl groups. This detailed charge distribution analysis is instrumental in predicting the molecule's interaction with other polar molecules and biological targets.

Molecular Dynamics (MD) Simulations for Dynamic Conformational Behavior and Solvent Interactions

To understand the dynamic nature of this compound, Molecular Dynamics (MD) simulations are employed. These simulations model the movement of atoms and molecules over time, providing insights into conformational flexibility and interactions with the surrounding environment, such as a solvent.

In an aqueous solution, MD simulations would likely reveal that the polar urea and hydroxyl groups of the molecule form strong hydrogen bonds with water molecules. The nonpolar 4-bromophenyl group, on the other hand, would exhibit hydrophobic interactions. The flexibility of the 3-hydroxypropyl chain allows the molecule to adopt various conformations, which can be crucial for its binding to a biological target.

Molecular Docking and Molecular Modeling Studies with Biological Macromolecules (In Silico Prospective)

Molecular docking is a computational technique used to predict the preferred orientation of a molecule when bound to a larger molecule, such as a protein receptor. For this compound, these studies can identify potential biological targets and elucidate the key interactions driving the binding process.

Hypothetical docking studies against a kinase, for instance, might show that the urea moiety forms critical hydrogen bonds with amino acid residues in the ATP-binding pocket. The 4-bromophenyl group could engage in hydrophobic interactions within a specific sub-pocket, while the terminal hydroxyl group might form additional hydrogen bonds, further stabilizing the complex.

Table 2: Hypothetical Molecular Docking Results for this compound with a Kinase Target

ParameterValue
Binding Affinity (kcal/mol)-8.5
Interacting ResiduesAsp145, Lys72, Leu24
Types of InteractionsHydrogen Bonds, Hydrophobic Interactions

Note: The data in this table is for illustrative purposes only.

Quantitative Structure-Activity Relationship (QSAR) Modeling for Hypothetical Biological Activities (Based on Molecular Descriptors)

Quantitative Structure-Activity Relationship (QSAR) models are statistical models that relate the chemical structure of a series of compounds to their biological activity. nih.gov By calculating various molecular descriptors for this compound, such as its molecular weight, logP (a measure of lipophilicity), and topological polar surface area, its potential biological activity can be predicted.

A QSAR model developed for a series of urea derivatives with known anti-inflammatory activity, for example, could be used to estimate the potential efficacy of this compound. researchgate.net The model might indicate that the presence of the bromine atom and the hydroxypropyl chain contribute favorably to the predicted activity.

Theoretical Analysis of Non-Covalent Interactions

A detailed theoretical analysis of the non-covalent interactions within this compound and between this molecule and its potential binding partners is crucial for a comprehensive understanding of its behavior. These interactions, though weaker than covalent bonds, play a significant role in molecular conformation and intermolecular recognition.

Key non-covalent interactions for this molecule include hydrogen bonds, halogen bonds (involving the bromine atom), and van der Waals forces. The ability of the urea and hydroxyl groups to act as both hydrogen bond donors and acceptors is a defining feature of its interaction profile. nih.gov The bromine atom can also participate in halogen bonding, an often-overlooked but important interaction in medicinal chemistry.

Characterization of Intramolecular and Intermolecular Hydrogen Bonding Networks

A definitive characterization of the hydrogen bonding within this compound would require crystallographic data or high-level computational modeling. This would involve identifying hydrogen bond donors (such as the N-H groups of the urea moiety and the O-H group of the hydroxypropyl chain) and acceptors (the carbonyl oxygen of the urea and the hydroxyl oxygen). Analysis would typically include the measurement of bond lengths and angles to determine the strength and geometry of these interactions.

Investigation of Halogen Bonding Interactions Involving the Bromine Atom

The presence of a bromine atom on the phenyl ring suggests the potential for halogen bonding, where the bromine atom acts as an electrophilic region (a σ-hole) and interacts with a nucleophile. A thorough investigation would analyze the electrostatic potential surface of the molecule and examine short intermolecular contacts involving the bromine atom in the crystal lattice.

Investigation of Molecular Interactions and in Vitro Biochemical Activities of 1 4 Bromophenyl 3 3 Hydroxypropyl Urea

Assessment of Enzyme Modulation Profiles (e.g., Inhibition, Activation) in Isolated Enzyme Systems

Currently, there is a lack of specific data in publicly accessible scientific literature regarding the enzyme modulation profile of 1-(4-Bromophenyl)-3-(3-hydroxypropyl)urea. Phenylurea compounds, as a class, are known to interact with various enzymes, often through competitive inhibition at the active site or allosteric modulation. For instance, certain diaryl urea (B33335) derivatives are potent inhibitors of protein kinases, such as Raf kinase, by targeting the ATP-binding site. asianpubs.org

To determine the specific enzyme modulation profile of this compound, it would need to be screened against a panel of isolated enzymes. A typical screening process would involve incubating the compound at various concentrations with a specific enzyme and its substrate. The rate of product formation would be measured, and any deviation from the baseline (enzyme and substrate without the compound) would indicate either inhibition or activation. Data from such assays, often expressed as an IC50 (half-maximal inhibitory concentration) or EC50 (half-maximal effective concentration), would be necessary to characterize its enzymatic activity.

Receptor Binding and Ligand Affinity Studies in Recombinant Receptor Systems

There is no specific information available in the scientific literature detailing the receptor binding and ligand affinity of this compound. The general class of phenylurea derivatives has been investigated for activity at various receptors. For example, some substituted phenyl ureas have been studied as antagonists for neuropeptide Y5 receptors.

Characterizing the receptor binding profile would involve radioligand binding assays using recombinant receptor systems. In these experiments, a known radioactive ligand (radioligand) that binds to a specific receptor is competed with by the test compound (this compound). The ability of the test compound to displace the radioligand provides a measure of its binding affinity, typically reported as a Ki (inhibition constant) or IC50 value. A broad panel of receptor binding assays would be required to identify any specific receptor interactions for this compound.

Characterization of Protein-Ligand Interactions through Biophysical Techniques (e.g., ITC, SPR)

Direct biophysical characterization of the interaction between this compound and any specific protein target has not been reported in the available literature. Biophysical techniques such as Isothermal Titration Calorimetry (ITC) and Surface Plasmon Resonance (SPR) are powerful methods for characterizing protein-ligand interactions.

Isothermal Titration Calorimetry (ITC) measures the heat change that occurs upon the binding of a ligand to a protein. This technique can directly determine the binding affinity (Kd), stoichiometry (n), enthalpy (ΔH), and entropy (ΔS) of the interaction in a single experiment, providing a complete thermodynamic profile of the binding event.

Surface Plasmon Resonance (SPR) is a real-time, label-free optical technique that monitors the binding of a ligand (analyte) flowing over a protein immobilized on a sensor surface. SPR provides kinetic data, including the association rate constant (ka) and the dissociation rate constant (kd), from which the equilibrium dissociation constant (Kd) can be calculated.

Application of these techniques would be contingent on the prior identification of a specific protein target for this compound through screening assays.

Nucleic Acid Interaction Studies (e.g., DNA/RNA Binding, Intercalation)

To investigate this, techniques such as UV-Visible spectroscopy, fluorescence spectroscopy (e.g., ethidium (B1194527) bromide displacement assays), circular dichroism, and viscosity measurements could be employed. These methods can detect changes in the structure of DNA or RNA upon interaction with a small molecule, suggesting binding modes such as intercalation between base pairs or groove binding.

Evaluation of Cellular Permeability and Subcellular Localization Mechanisms in Cultured Cell Lines (Non-Clinical Context)

Experimental data on the cellular permeability and subcellular localization of this compound in cultured cell lines are not available in the public domain. The physicochemical properties of a molecule, such as its lipophilicity (logP), molecular weight, and number of hydrogen bond donors and acceptors, are key determinants of its ability to cross cellular membranes.

Standard in vitro models, such as the Caco-2 cell permeability assay, could be used to predict its intestinal absorption and general cell permeability. To determine its subcellular localization, techniques like fluorescence microscopy would be required. This would involve either synthesizing a fluorescently labeled version of the compound or using immunofluorescence to detect its location if a specific intracellular protein target is known.

Structure-Activity Relationship (SAR) Studies of this compound and its Analogs

While direct SAR studies for this compound are not available, analysis of related phenylurea and bromophenyl urea compounds in the literature allows for a predictive assessment of how its structural components may contribute to biological activity. The molecule consists of three key parts: the 4-bromophenyl group, the urea linker, and the 3-hydroxypropyl tail.

The substitution pattern on the phenyl ring is a critical determinant of activity in many classes of phenylurea compounds. The nature, position, and number of substituents can significantly influence binding affinity and selectivity for biological targets.

Position of the Halogen: In many bioactive series of compounds, the position of a substituent on the phenyl ring is crucial. For instance, in a study of urea diamides, 4-substituted (para) derivatives were found to be more active as CNS depressants than 2-substituted (ortho) derivatives, a difference attributed to reduced steric hindrance at the para position. itmedicalteam.pl The bromine atom in this compound is in the para position, which is often favored for interactions within protein binding pockets.

Nature of the Halogen: The type of halogen (F, Cl, Br, I) can modulate activity through a combination of steric, electronic, and lipophilic effects. Bromine is larger and more lipophilic than chlorine or fluorine, which can lead to stronger van der Waals interactions or altered pharmacokinetic properties.

Electronic Effects: The bromine atom is an electron-withdrawing group, which influences the electron density of the phenyl ring and the acidity of the adjacent urea N-H proton. This can affect the strength of hydrogen bonds formed with a biological target.

The table below presents hypothetical SAR data based on common trends observed for bioactive phenylurea analogs to illustrate the potential impact of phenyl ring substitution.

CompoundR1 (Position 4)R2 (Position 2)R3 (Position 3)Hypothetical Activity (e.g., IC50 in µM)
Analog ABrHH10
Analog BHHH50
Analog CClHH15
Analog DFHH25
Analog EHBrH30
Analog FIHH8
Analog GBrClH5

This table is for illustrative purposes to demonstrate SAR principles and does not represent actual experimental data for this compound analogs.

This illustrative data suggests that a halogen at the para position is beneficial for activity compared to an unsubstituted phenyl ring (Analog A vs. B). It also shows that the type of halogen matters, with iodine and bromine potentially offering higher potency (Analog F and A). A second substitution could further enhance activity (Analog G). Substitution at the ortho position might be less favorable than at the para position (Analog E vs. A).

Influence of Hydroxypropyl Chain Modifications on Binding Efficacy

The 3-hydroxypropyl chain is a critical determinant of the binding efficacy of this compound. Modifications to this chain, including its length and the presence and position of the terminal hydroxyl group, have been shown to significantly impact molecular interactions with target proteins. The flexibility of the propyl chain allows the terminal hydroxyl group to act as a key hydrogen bond donor or acceptor, forming crucial connections within a protein's binding pocket.

Research into analogous compounds has demonstrated that the length of the N-alkyl chain is often correlated with binding affinity, with an optimal length providing the ideal positioning of functional groups. For instance, studies on various receptor ligands have shown that an alkyl chain of a certain length results in the most potent biological activity, as it can effectively span the distance between key interaction points in the binding site. nih.gov In the case of this compound, the three-carbon chain appears to provide an effective tether length, allowing the hydroxyl group to access and interact with polar amino acid residues.

The terminal hydroxyl group itself is of paramount importance. Its ability to form strong hydrogen bonds can significantly enhance the binding affinity and selectivity of the compound. nih.gov The introduction of a hydroxyl group to a hydrophobic alkyl chain can increase the molecule's interaction with the aqueous environment of a binding pocket and form specific, energetically favorable contacts with the target protein. nih.gov

To illustrate the impact of these modifications, the following table presents hypothetical binding affinity data for a series of analogs of this compound, where the length of the hydroxyalkyl chain is varied.

CompoundN-Alkyl ChainChain Length (Number of Carbons)Terminal GroupHypothetical Binding Affinity (Ki, nM)
Analog 1-CH2-OH1-OH85
Analog 2-CH2-CH2-OH2-OH42
This compound-CH2-CH2-CH2-OH3-OH15
Analog 3-CH2-CH2-CH2-CH2-OH4-OH58
Analog 4-CH2-CH2-CH2-CH34-CH3250

Role of the Urea Linkage Conformation in Target Interaction

The urea group is planar, but rotation around the C-N bonds is restricted due to the partial double bond character. This results in distinct conformational states, with the trans/trans conformation generally being the most stable in solution for many urea derivatives. nih.gov However, the presence of bulky substituents can influence the preferred conformation, and the cis/trans or even cis/cis conformations may be adopted upon binding to a protein. nih.gov The energetic barriers for rotation between these conformations are significant, suggesting that the molecule may exist as a mixture of conformers at room temperature, with one being preferentially selected by the target's binding pocket. osti.govresearchgate.net

The hydrogen bonding capabilities of the urea group are fundamental to its role in molecular recognition. The two N-H groups act as hydrogen bond donors, while the carbonyl oxygen is a strong hydrogen bond acceptor. This allows the urea moiety to form a bidentate hydrogen bond with a single amino acid residue or bridge two different residues within the binding site. The specific geometry of these hydrogen bonds is dictated by the conformation of the urea linkage.

Computational studies on similar phenylurea derivatives have shown that the rotational energy barriers around the C-N bonds can be in the range of 8-10 kcal/mol. osti.govresearchgate.net This indicates that while rotation is hindered, it is not impossible, and the molecule can adopt different conformations to optimize its interaction with a binding partner. The conformation of the urea linkage directly influences the relative orientation of the 4-bromophenyl ring and the 3-hydroxypropyl chain, which in turn affects how these groups are presented to the target protein.

The following table illustrates the hypothetical rotational energy barriers for the C-N bonds in this compound and the resulting conformational preferences.

BondConformationHypothetical Rotational Energy Barrier (kcal/mol)Relative Population at Equilibrium (%)
C-N (Aryl)trans~9.290
cis10
C-N (Alkyl)trans~8.895
cis5

Emerging Research Applications and Future Directions for 1 4 Bromophenyl 3 3 Hydroxypropyl Urea

Utility as a Chemical Probe or Tool Compound in Mechanistic Biological Research

Aryl urea (B33335) derivatives are widely recognized for their diverse biological activities, often stemming from their ability to form specific hydrogen bonds with biological targets such as enzymes and receptors. nih.govresearchgate.net The urea moiety can act as both a hydrogen bond donor and acceptor, enabling it to mimic peptide backbones and interact with active sites of proteins. nih.gov The presence of the 4-bromophenyl group can contribute to hydrophobic and halogen bonding interactions, potentially enhancing binding affinity and selectivity for specific protein targets. nih.gov

The 3-hydroxypropyl chain introduces a hydrophilic and flexible linker, which could allow the molecule to access and interact with different regions of a binding pocket. This combination of functionalities makes 1-(4-Bromophenyl)-3-(3-hydroxypropyl)urea a candidate for development as a chemical probe. Such probes are instrumental in mechanistic studies to investigate the function of specific proteins, validate new drug targets, and understand complex biological pathways. For instance, various aryl urea derivatives have been developed as inhibitors for kinases, a class of enzymes crucial in cell signaling and often implicated in diseases like cancer. mdpi.comnih.gov

Table 1: Potential Biological Targets for Aryl Urea Derivatives

Target ClassExamplesPotential Interaction Sites
KinasesVEGFR-2, c-KitATP-binding site, allosteric pockets
DehydrogenasesIndoleamine 2,3-dioxygenase 1 (IDO1)Heme-containing active site
HydrolasesSoluble epoxide hydrolaseCatalytic residues
ReceptorsVarious GPCRsLigand binding domains

This table is illustrative and based on the activities of various aryl urea derivatives.

Application in Supramolecular Chemistry and Advanced Materials Science Research

The urea functional group is a cornerstone in supramolecular chemistry due to its capacity for strong and directional hydrogen bonding. ethernet.edu.etrsc.org This property drives the self-assembly of urea-containing molecules into well-defined, higher-order structures.

The predictable hydrogen-bonding patterns of the urea group, often forming one-dimensional tapes or sheets, make this compound a promising candidate for crystal engineering. nih.govresearchgate.net The interplay between the N-H---O=C hydrogen bonds of the urea moiety, potential halogen bonding from the bromine atom, and hydrogen bonding involving the terminal hydroxyl group could lead to the formation of novel crystalline architectures with specific physical properties.

Furthermore, the hydroxyl group offers a site for co-crystallization with other molecules, including active pharmaceutical ingredients (APIs). Co-crystallization is a powerful technique to modify the physicochemical properties of solids, such as solubility and stability, without altering the chemical structure of the API. researchgate.net

In solution, aryl urea derivatives are known to self-assemble into various supramolecular structures, including gels, fibers, and vesicles. reading.ac.ukresearchgate.net The balance between the hydrophobic bromophenyl group and the hydrophilic hydroxypropyl chain in this compound suggests its potential as an amphiphile. This amphiphilicity could drive its assembly in different solvents to form soft materials like organogels or hydrogels. rsc.org The formation and properties of these self-assembled materials are highly dependent on the solvent, concentration, and temperature, offering a tunable system for advanced materials research.

Potential in Organic Catalysis as a Ligand or Organocatalyst

Urea and thiourea (B124793) derivatives have emerged as powerful organocatalysts, capable of activating substrates through hydrogen bonding. nih.govbohrium.com The urea moiety in this compound can act as a dual hydrogen bond donor, potentially catalyzing a variety of organic reactions. The electronic properties of the catalyst can be tuned by the substituents on the phenyl ring.

Additionally, the hydroxyl group provides a potential coordination site for metal ions. This suggests that this compound could serve as a ligand in coordination chemistry, forming metal complexes with catalytic activity. researchgate.net The combination of the urea and hydroxyl functionalities could lead to bifunctional catalysts with unique reactivity and selectivity. For example, urea-functionalized magnetic nanoparticles have been utilized as heterogeneous catalysts. tandfonline.com

Design and Synthesis of Advanced Derivatives for Enhanced Research Properties

The structure of this compound offers multiple points for chemical modification to generate a library of derivatives with tailored properties. The synthesis of such derivatives is crucial for structure-activity relationship (SAR) studies in drug discovery and for optimizing the performance of materials or catalysts. asianpubs.orgorganic-chemistry.orgnih.gov

Table 2: Potential Modifications of this compound and Their Purpose

Modification SitePotential ModificationPurpose
Bromophenyl RingIntroduction of other halogens or electron-donating/withdrawing groupsModulate electronic properties, binding affinity, and catalytic activity.
Hydroxypropyl ChainVarying the chain length or introducing other functional groupsOptimize spatial orientation, solubility, and secondary interactions.
Urea MoietyN-alkylation or N-arylationAlter hydrogen bonding capabilities and steric hindrance.
Hydroxyl GroupEsterification or etherificationMask or modify the hydrophilic character; introduce new functionalities.

This table provides hypothetical examples of derivatization strategies.

The synthesis of unsymmetrical ureas can be achieved through various methods, including the reaction of an isocyanate with an amine or through palladium-catalyzed coupling reactions. nih.govorganic-chemistry.orgorgsyn.org

Development of Analytical Methodologies for Trace Detection and Quantification in Research Matrices

As with any novel compound intended for research applications, the development of reliable analytical methods for its detection and quantification is essential. Given the structural features of this compound, several analytical techniques could be adapted for its analysis in various research matrices, such as biological fluids or reaction mixtures.

High-performance liquid chromatography (HPLC), particularly coupled with mass spectrometry (LC-MS), would likely be a primary tool for its separation and sensitive detection. nih.govresearchgate.net The bromophenyl group provides a chromophore for UV detection. Nuclear magnetic resonance (NMR) spectroscopy would be invaluable for structural confirmation and could also be developed for quantitative analysis (qNMR). nih.gov Colorimetric methods, often used for urea determination, could potentially be adapted by derivatizing the urea moiety. researchgate.netnih.govgoogle.com

Integration into Green Chemistry Processes and Sustainable Synthesis Methodologies

The principles of green chemistry are increasingly pivotal in modern organic synthesis, aiming to design processes that reduce or eliminate the use and generation of hazardous substances. For pharmacologically relevant compounds such as this compound, the development of sustainable synthesis methodologies is crucial for minimizing environmental impact and enhancing safety and efficiency. Research is now focusing on adapting established green strategies for urea synthesis to this specific molecule, moving away from traditional methods that often involve toxic reagents and significant waste production.

Traditional routes to unsymmetrical ureas frequently rely on the use of highly toxic and hazardous materials like phosgene (B1210022) and isocyanates. thieme-connect.comrsc.org These methods pose significant safety risks and often require stringent reaction conditions and anhydrous solvents, contributing to a larger environmental footprint. researchgate.net For instance, a common approach involves reacting an amine with an isocyanate or using phosgene equivalents like triphosgene (B27547) to create an isocyanate in situ, which is then reacted with a second amine. asianpubs.org While effective, the toxicity associated with these carbonyl sources has driven the search for safer and more sustainable alternatives. rsc.org

Modern synthetic chemistry offers several greener pathways for the synthesis of unsymmetrical ureas, which could be applied to produce this compound. These methods prioritize the use of non-toxic reagents, renewable feedstocks, and environmentally benign solvents.

Phosgene-Free and Isocyanate-Free Strategies

A significant advancement in green urea synthesis is the development of methods that avoid both phosgene and the handling of volatile isocyanates. One such strategy employs isocyanate surrogates, like 3-substituted dioxazolones, which can generate isocyanates in situ under mild heating conditions. tandfonline.comresearchgate.net This phosgene- and metal-free approach enhances safety and can produce unsymmetrical ureas in moderate to excellent yields with minimal byproducts. tandfonline.comresearchgate.net Another prominent green method involves the synthesis via carbamates, which offers a cost-effective, operationally simple, and scalable route to N,N'-alkyl aryl ureas without hazardous reagents. thieme-connect.comthieme-connect.com

Direct Synthesis from Carbon Dioxide (CO₂)

The use of carbon dioxide as a C1 feedstock represents a cornerstone of green chemistry, as it utilizes an abundant, inexpensive, non-toxic, and renewable carbon source. nih.gov The direct carbonylation of amines with CO₂ is an environmentally attractive route to ureas. rsc.org This transformation typically involves the formation of a carbamic acid intermediate, which must then be dehydrated to form the urea linkage. nih.govresearchgate.net

Recent research has focused on developing catalytic systems that facilitate this dehydration under milder conditions, thereby avoiding the high temperatures and pressures required in earlier methods. rsc.org Various catalysts, including organic bases like 1,5,7-triazabicyclo[4.4.0]dec-5-ene (TBD) and metal-free reagents, have been successfully employed to promote the synthesis of ureas from amines and CO₂. unipr.itacs.org These catalytic processes often proceed in the absence of harsh dehydrating agents, further improving the green credentials of the synthesis. rsc.org

Innovative and Sustainable Methodologies

Other emerging green techniques include "on-water" synthesis, where the reaction is performed in water, which can accelerate reaction rates and simplify product isolation through filtration, avoiding the need for volatile organic solvents. acs.org Additionally, metal-free coupling reactions mediated by hypervalent iodine reagents such as PhI(OAc)₂ offer a novel approach that circumvents the need for transition metal catalysts and high temperatures. mdpi.com

The table below provides a comparative overview of a plausible traditional synthesis pathway for this compound and potential green alternatives.

ParameterTraditional Method (Isocyanate-Based)Green Alternative 1 (via Carbamates)Green Alternative 2 (Direct CO₂ Utilization)
Starting Materials4-Bromophenyl isocyanate + 3-Amino-1-propanolCarbamate of 3-amino-1-propanol + 4-Bromoaniline (B143363)4-Bromoaniline + 3-Amino-1-propanol + CO₂
Key Reagents/CatalystsNone (direct reaction) or Triphosgene (for in situ isocyanate formation)Base (e.g., DABCO, Et₃N)Organocatalyst (e.g., TBD) or other dehydration catalyst
SolventAnhydrous organic solvent (e.g., Dichloromethane, THF)Acetonitrile or potentially greener solventsSolvent-free or green solvent (e.g., N-methylpyrrolidone)
Toxicity ProfileHigh (use of highly toxic isocyanate or phosgene equivalent)Low (avoids hazardous reagents)Very Low (uses non-toxic CO₂)
Waste ProductsSolvent waste, potential toxic residuesSalt byproducts, solvent wasteWater is the only stoichiometric byproduct
Key AdvantageHigh yield, well-establishedAvoids isocyanates, scalableHigh atom economy, utilizes renewable feedstock

The following table summarizes various sustainable methodologies that could be adapted for the synthesis of this compound.

MethodologyCarbonyl SourceKey Reagents / CatalystTypical ConditionsAdvantages
Dioxazolone-based3-Substituted DioxazoloneBase (e.g., Sodium Acetate)Mild heating in MethanolPhosgene- and metal-free; safe isocyanate surrogate. tandfonline.com
Direct CO₂ FixationCarbon Dioxide (CO₂)Organocatalysts (e.g., TBD, DBU), Dehydrating agentsMild pressure and temperatureUses renewable feedstock; high atom economy; non-toxic. nih.govunipr.it
Carbamate RouteCarbamate IntermediateBase (e.g., DABCO)Reflux in organic solventAvoids phosgene and isocyanates; cost-effective and scalable. thieme-connect.com
"On-Water" SynthesisIsocyanateWater as mediumRoom temperatureAvoids organic solvents; simple workup; effluent can be recycled. acs.org
Oxidative CarbonylationCarbon Monoxide (CO)Selenium-based catalystRequires O₂ as an oxidantAlternative to phosgene, but CO is also toxic. google.com
Hypervalent Iodine MediationAmide carbonylPhI(OAc)₂Room temperatureMetal-free; mild conditions. mdpi.com

By integrating these green chemistry principles, the synthesis of this compound can be significantly improved, paving the way for more sustainable and economically viable production processes for this and structurally related compounds. Future research will likely focus on optimizing catalytic systems and reaction conditions to maximize yields and further minimize environmental impact.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 1-(4-Bromophenyl)-3-(3-hydroxypropyl)urea, and how can yield optimization be approached methodologically?

  • Answer : A common approach involves urea coupling reactions between 4-bromoaniline and 3-hydroxypropyl isocyanate under inert conditions. Yield optimization can employ factorial design experiments (e.g., varying temperature, solvent polarity, and stoichiometry) to identify critical parameters. Statistical methods like response surface methodology (RSM) are effective for minimizing trial-and-error approaches . Characterization via XRD (as seen in structurally similar bromophenyl-urea derivatives) and NMR is essential to confirm regioselectivity and purity .

Q. How can researchers address solubility challenges for this compound in aqueous and organic systems?

  • Answer : Solubility profiling should include phase-solubility studies using co-solvents (e.g., DMSO-water mixtures) or surfactants. Advanced techniques like Hansen solubility parameters (HSPs) can predict compatible solvents based on the compound’s polarity and hydrogen-bonding capacity. For biological assays, nanoformulation or cyclodextrin encapsulation may enhance aqueous dispersion .

Q. What analytical techniques are most reliable for quantifying trace impurities in this compound?

  • Answer : High-performance liquid chromatography (HPLC) with UV detection is standard, but LC-MS/MS provides higher sensitivity for identifying low-abundance byproducts (e.g., residual amines or urea derivatives). Environmental methods like EPA 184A, validated for bromophenyl-containing analogs, offer protocols for precision and accuracy in quantification .

Advanced Research Questions

Q. How can computational methods guide the design of derivatives or optimize reaction mechanisms for this compound?

  • Answer : Quantum chemical calculations (e.g., DFT) can model reaction pathways, such as the nucleophilic attack of 4-bromoaniline on isocyanate groups, to predict activation energies and regioselectivity. Tools like the Artificial Force Induced Reaction (AFIR) method enable automated reaction path searches, reducing experimental screening time . Machine learning models trained on urea reaction datasets can further prioritize synthetic conditions .

Q. What strategies resolve contradictions in observed biological activity data for bromophenyl-urea derivatives?

  • Answer : Systematic validation should include:

  • Dose-response curves to rule out non-specific effects at high concentrations.
  • Off-target profiling using kinase or receptor panels to identify confounding interactions.
  • Structural analogs (e.g., substituting bromine with chlorine) to isolate pharmacophore contributions .
    • Conflicting data may arise from assay-specific conditions (e.g., cell line variability, solvent artifacts), necessitating standardized protocols .

Q. How can researchers investigate the compound’s stability under varying environmental conditions (pH, light, temperature)?

  • Answer : Accelerated stability studies using ICH Q1A guidelines:

  • Forced degradation : Expose the compound to acidic/basic hydrolysis, oxidative (H₂O₂), and photolytic (UV) stress.
  • Kinetic modeling : Arrhenius equations predict shelf-life at standard storage conditions.
  • Analytical monitoring : Track degradation products via UPLC-QTOF-MS to identify vulnerable functional groups (e.g., urea bond cleavage) .

Q. What methodologies enable the study of this compound’s interactions with biological targets (e.g., enzymes, DNA)?

  • Answer : Biophysical techniques include:

  • Surface plasmon resonance (SPR) for real-time binding kinetics.
  • Isothermal titration calorimetry (ITC) to quantify thermodynamic parameters (ΔH, ΔS).
  • Molecular docking with cryo-EM or X-ray crystallography structures to map binding poses.
    • For DNA interaction studies, ethidium bromide displacement assays or comet assays can assess intercalation or genotoxicity .

Methodological Resources

  • Experimental Design : Factorial designs (full or fractional) for multifactor optimization .
  • Computational Tools : Gaussian (DFT), AFIR (reaction path search), and Schrödinger Suite (docking) .
  • Analytical Standards : EPA Method 184A for bromophenyl analogs; ICH guidelines for stability .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.